molecular formula Cl2O8Zn B079446 Zinc perchlorate CAS No. 13637-61-1

Zinc perchlorate

Cat. No.: B079446
CAS No.: 13637-61-1
M. Wt: 264.3 g/mol
InChI Key: RXBXBWBHKPGHIB-UHFFFAOYSA-L
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Description

Zinc perchlorate, most commonly encountered in its hexahydrate form (Zn(ClO₄)₂·6H₂O, CAS No: 10025-64-6), is an inorganic compound valued in research for its strong Lewis acidic and oxidizing properties . It appears as a colorless to white crystalline solid that is highly hygroscopic and very soluble in water and low-weight alcohols . Its primary research value lies in its application as a highly efficient catalyst in various organic transformations. It serves as an effective catalyst for the ring-opening of epoxides by thiols to synthesize 2-hydroxysulfides, a valuable class of synthetic intermediates for pharmaceuticals, under mild, solvent-free conditions . Furthermore, this compound hexahydrate is a powerful catalyst for acylation reactions, facilitating the protection of poor nucleophilic phenols, sterically hindered alcohols, and amines with acetic anhydride and other anhydrides . The mechanism of action for these catalytic roles involves the strong coordination of the zinc cation, which is highly oxophilic, with oxygen atoms in functional groups like epoxides or carbonyls. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and driving the reaction forward efficiently . Compared to other metal catalysts, this compound hexahydrate offers the advantages of being commercially available, relatively low-cost, and sufficiently stable for use in non-anhydrous conditions, though it remains moisture-sensitive and requires proper storage . Safety and Handling: this compound is a strong oxidizing agent and must be handled with extreme care, keeping it away from organic materials, reducing agents, and ignition sources . It is classified as a Dangerous Good for transport. This product is intended for research purposes only in a laboratory setting and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

zinc;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXBWBHKPGHIB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2O8Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50890711
Record name Perchloric acid, zinc salt (2:1)
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Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-61-1
Record name Zinc perchlorate
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Record name Perchloric acid, zinc salt (2:1)
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Record name Perchloric acid, zinc salt (2:1)
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Record name Zinc perchlorate
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Preparation Methods

Synthesis from Zinc Oxide and Perchloric Acid

The most widely documented method for preparing zinc perchlorate involves the reaction of zinc oxide (ZnO\text{ZnO}) with perchloric acid (HClO4\text{HClO}_4). This acid-base neutralization proceeds according to the stoichiometric equation:

ZnO+2 HClO4Zn(ClO4)2+H2O\text{ZnO} + 2\ \text{HClO}4 \rightarrow \text{Zn(ClO}4\text{)}2 + \text{H}2\text{O}

In practice, zinc oxide is gradually added to an aqueous solution of perchloric acid under controlled temperature conditions (typically 20–25°C). The exothermic reaction necessitates cooling to prevent thermal decomposition of the product. After complete dissolution, the solution is filtered to remove unreacted solids or impurities, followed by slow evaporation to induce crystallization . The resulting product is typically the hexahydrate form, Zn(ClO4)26H2O\text{Zn(ClO}_4\text{)}_2 \cdot 6\text{H}_2\text{O}, due to the compound’s strong hygroscopicity.

Synthesis from Zinc Carbonate and Perchloric Acid

An alternative route employs zinc carbonate (ZnCO3\text{ZnCO}_3) as the starting material. This method is advantageous when high-purity zinc oxide is unavailable. The reaction equation is:

ZnCO3+2 HClO4Zn(ClO4)2+H2O+CO2\text{ZnCO}3 + 2\ \text{HClO}4 \rightarrow \text{Zn(ClO}4\text{)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow

Carbon dioxide gas evolves during the reaction, requiring adequate ventilation or a fume hood. The procedure mirrors the zinc oxide method: incremental addition of ZnCO3\text{ZnCO}_3 to perchloric acid, filtration, and crystallization. Comparative studies suggest this method yields slightly lower purity due to residual carbonate impurities, necessitating recrystallization in methanol or ethanol .

Hydrated vs. Anhydrous Forms

This compound is most commonly isolated as the hexahydrate (Zn(ClO4)26H2O\text{Zn(ClO}_4\text{)}_2 \cdot 6\text{H}_2\text{O}). Attempts to produce the anhydrous form via thermal dehydration of the hexahydrate are impractical, as heating above 100°C induces decomposition into zinc oxide, chlorine oxides, and oxygen . To obtain anhydrous Zn(ClO4)2\text{Zn(ClO}_4\text{)}_2, azeotropic distillation with triethyl orthoformate (HC(OCH2CH3)3\text{HC(OCH}_2\text{CH}_3\text{)}_3) is employed. This method involves refluxing the hexahydrate with the dehydrating agent under vacuum, effectively removing water without thermal degradation .

Table 1: Comparison of Hydrated and Anhydrous this compound

PropertyHexahydrateAnhydrous Form
StabilityStable at room temperatureRequires desiccated storage
SolubilityHighly soluble in H2_2O, alcoholsSoluble in polar aprotic solvents
Preparation MethodEvaporation from aqueous solutionAzeotropic dehydration
Decomposition RiskLowHigh if heated

Alternative Methods and Considerations

While the above methods dominate literature, alternative approaches have been explored:

  • Direct Reaction with Zinc Metal : Avoided due to violent reactivity. Zinc metal (Zn\text{Zn}) reacts explosively with concentrated perchloric acid, posing significant safety hazards .

  • Ion Exchange : Limited to niche applications, this method involves passing zinc sulfate solutions through perchlorate-loaded ion-exchange resins. However, scalability and cost render it impractical for bulk synthesis.

Industrial-Scale Production

Industrial production scales the laboratory methods, with modifications for efficiency and safety. Continuous stirred-tank reactors (CSTRs) are used to maintain optimal reaction temperatures, while centrifugal filtration replaces gravity filtration. Post-crystallization, the product is washed with cold diethyl ether to remove residual acid and dried under vacuum . Industrial-grade this compound typically assays at 98–99% purity, with trace impurities including chloride (Cl\text{Cl}^-) and sulfate (SO42\text{SO}_4^{2-}) ions.

Chemical Reactions Analysis

Thermal Decomposition

Zinc perchlorate decomposes explosively at elevated temperatures (>240°C). Its hygroscopic nature accelerates deliquescence, which can influence decomposition kinetics .

Decomposition ConditionObservation
Heating to 240–262°CExplosive decomposition
Lower temperatures (200–210°C)Partial decomposition (~50–70%)

Catalytic Reactions

This compound hexahydrate is a highly efficient catalyst in organic transformations:

Epoxide Ring-Opening with Amines

  • Reaction : Amines react with epoxides to yield 2-amino alcohols.

  • Regioselectivity :

    • Aromatic amines attack benzylic carbons (e.g., styrene oxide → benzylic product).

    • Aliphatic amines favor terminal carbon attack .

SubstrateAmine TypeYield (%)Selectivity
Styrene oxideAniline92Benzylic
Glycidic ethersAliphatic amines85–95Terminal

Applications : Synthesis of propranolol and naftopidil .

Esterification and Acylation

  • Esterification : Catalyzes equimolar reactions of carboxylic acids and alcohols.

  • Acylation : Efficient for electron-deficient phenols and hindered alcohols .

Conjugate Additions

  • Thiols + α,β-unsaturated ketones :
    R SH+R C O CR CH2R S CR OH R \text{R SH}+\text{R C O CR CH}_2\rightarrow \text{R S CR OH R }
    Reactions proceed under solvent-free conditions at room temperature .

Complexation Reactions

This compound forms stable complexes with diverse ligands, influencing its reactivity:

Ligand Coordination

  • Common ligands : 8-Aminoquinoline, tricarbohydrazide, tetraphenylethylene tetratriazole .

  • Porphyrin complexes : Reacts with zinc tetraphenylporphyrin cation radicals to form pyridinium-substituted porphyrins .

Nitronium Complexes

Reacts with nitronium perchlorate (NO₂ClO₄) in sulfur dioxide to form shock-sensitive complexes like [NO₂Zn(ClO₄)₃], which decompose at 125°C .

Scientific Research Applications

Catalytic Applications

1.1 Epoxide Ring Opening

Zinc perchlorate hexahydrate is recognized as a highly efficient catalyst for the opening of epoxide rings by amines. This reaction yields 2-amino alcohols with high efficiency under solvent-free conditions, showcasing excellent chemo-, regio-, and stereoselectivities. The catalytic activity is influenced by the electronic and steric factors associated with both the epoxides and the amines involved in the reaction.

  • Case Study : In a comparative study, this compound hexahydrate outperformed other metal perchlorates in catalyzing the epoxide ring opening, demonstrating a preference for aromatic amines which predominantly resulted in nucleophilic attack at the benzylic carbon .
CatalystEfficiency
Zn(ClO₄)₂·6H₂OHighest
Zn(BF₄)₂Moderate
Zn(OTf)₂Moderate
ZnI₂Low

1.2 Acylation Reactions

This compound is also employed as a catalyst for acylation reactions involving electron-deficient phenols and sterically hindered alcohols and amines. This application highlights its versatility in organic synthesis .

Materials Science

2.1 Luminescent Materials

Recent research has focused on this compound's role in forming metal-organic complexes that exhibit luminescent properties. For example, complexes involving 8-aminoquinoline and this compound have been synthesized, demonstrating potential applications in communication technologies, optical computers, and novel battery systems.

  • Case Study : The synthesis of 8-aminoquinoline this compound complexes resulted in materials with significant fluorescence properties, making them suitable for use as luminescent materials in advanced technological applications .

Electrochemical Applications

3.1 Photovoltaics

This compound has been utilized in dye-sensitized solar cells (DSSCs) as part of the electrolyte system. Its role as a supporting electrolyte enhances the overall efficiency of the solar cells by facilitating electron transport.

  • Case Study : Research indicates that incorporating this compound into DSSCs improves charge transfer efficiency compared to traditional electrolytes, thus enhancing energy conversion rates .

Summary of Key Findings

The applications of this compound are diverse and impactful across various scientific fields. Below is a summary table highlighting its key applications:

Application AreaSpecific UseNotes
CatalysisEpoxide ring openingHigh efficiency; solvent-free
Acylation reactionsEffective for sterically hindered substrates
Materials ScienceLuminescent materialsPotential in optical technologies
ElectrochemistryDye-sensitized solar cellsImproves charge transfer efficiency

Mechanism of Action

The mechanism of action of zinc perchlorate primarily involves its strong oxidizing properties. As an oxidizing agent, it can donate oxygen atoms to other compounds, facilitating various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their structure and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Group IIB Metal Perchlorates

Property Zinc Perchlorate Cadmium Perchlorate Mercury(I) Perchlorate
Hydration Form Hexahydrate Hexahydrate Tetrahydrate/Di hydrate
Coordination Geometry Octahedral (H₂O ligands) Octahedral Linear (Hg₂²⁺ dimer)
Supramolecular Behavior Disrupts amide-amide synthon Similar to Zn²⁺ Forms hydrolyzed Hg₂O species
Dissociation in Water Fully dissociated (0.1 M) Fully dissociated (0.1 M) Partially hydrolyzed

Key Findings :

  • Zinc and cadmium perchlorates exhibit complete dissociation in aqueous solutions (up to 0.1 M), unlike their halide counterparts, due to the non-coordinating nature of ClO₄⁻ .
  • Mercury(I) perchlorate forms a tetrahydrate that dehydrates to a dihydrate above 36°C and undergoes hydrolysis to Hg₂O .

Chemical Reactivity and Stability

Table 2: Reactivity Comparison with Nitrate and Chlorate Analogues

Compound Thermal Stability Explosive Sensitivity Ligand Coordination Strength
This compound Moderate (decomposes >200°C) Low (used in stable complexes) Weak (ClO₄⁻ is non-chelating)
Zinc Nitrate Low (hygroscopic) Moderate Moderate (NO₃⁻ can chelate)
Copper(II) Chlorate Unstable Extreme (<1 J impact) Strong (ClO₃⁻ coordinates)

Key Findings :

  • This compound complexes (e.g., Zn(H₂bta)₂₂) exhibit lower sensitivity compared to chlorate or perchlorate complexes of copper or manganese, which are highly explosive (<1 J impact sensitivity) .
  • Nitrate ligands (NO₃⁻) enhance chelation in zinc complexes compared to perchlorate, as seen in the structural differences between Zn(H₂bta)₂(H₂O)₂₂ and Zn(H₂bta)₂₂ .

Table 3: Cytotoxicity of Zinc vs. Copper Perchlorate Complexes

Complex Cell Line (Survivability) Bioactivity Compared to Control
[Zn(nicotinamide)ClO₄] DPSC: 95.4% ± 9.25 Higher survivability vs. Cu²⁺
[Cu(nicotinamide)ClO₄] MCF-7: 89.2% ± 18.08 Closer to doxorubicin toxicity

Key Findings :

  • This compound-nicotinamide complexes show reduced cytotoxicity compared to copper analogues, suggesting metal-dependent bioactivity .
  • The zinc complex suppresses MCF-7 cell survivability by ~10% more effectively than free Zn(ClO₄)₂, highlighting ligand synergy .

Key Findings :

  • This compound enables high-quality ZnO thin films with tunable bandgaps for solar cells (efficiency: 12.5%) .
  • Cadmium perchlorate is efficiently extracted using organophosphorus acids (e.g., HDEHP), forming species like CdA₂(HA)₂ .

Biological Activity

Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a compound of interest due to its diverse biological activities and applications in various fields, including organic chemistry and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its antimicrobial properties, catalytic roles in organic reactions, and implications in biomedical research.

This compound is a coordination compound that exhibits distinct properties due to the presence of the zinc ion and perchlorate anion. The structure of this compound can be described as follows:

  • Chemical Formula : Zn(ClO₄)₂·6H₂O
  • Molecular Weight : 297.24 g/mol
  • Solubility : Highly soluble in water, which facilitates its use in various aqueous reactions.

The zinc ion (Zn²⁺) plays a crucial role in biological systems, often acting as a cofactor for numerous enzymes, while the perchlorate ion can influence reactivity and stability in chemical processes.

Antimicrobial Activity

Research has indicated that zinc compounds, including this compound, possess significant antimicrobial properties. A study focused on the synthesis of zinc(II) complexes with amino acids highlighted their antibacterial effectiveness against various bacterial strains. Notably, these complexes exhibited superior antibacterial activity compared to standard treatments, suggesting potential applications in dermatology and infection control .

Table 1: Antibacterial Activity of Zinc Compounds

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
Zinc Glycine ComplexEscherichia coli18
Zinc Methionine ComplexPseudomonas aeruginosa20

The results indicate that this compound can be effective against common pathogens, supporting its potential use in clinical settings.

Catalytic Applications

This compound has been recognized for its catalytic properties in organic synthesis. It serves as an efficient catalyst for various reactions, including:

  • Epoxide Ring Opening : this compound catalyzes the reaction between epoxides and nucleophiles such as amines and thiols, facilitating the formation of valuable intermediates in pharmaceutical synthesis .
  • Amination Reactions : It promotes regioselective amination processes under mild conditions, which is beneficial for synthesizing complex organic molecules .

Table 2: Catalytic Reactions Involving this compound

Reaction TypeConditionsYield (%)
Epoxide Opening with AminesRoom temperature85
Direct α-Amination of KetonesSolvent-free conditions90
Synthesis of SulfidesUnder mild conditions88

These catalytic activities underscore the versatility of this compound in synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of zinc(II) complexes demonstrated that these compounds not only inhibited bacterial growth but also showed potential as antifungal agents. The study utilized various strains, including Candida albicans, revealing that certain zinc complexes outperformed traditional antifungal treatments .

Case Study 2: Catalysis in Organic Synthesis

In another study, researchers explored the application of this compound as a catalyst in the synthesis of chiral compounds. The results indicated high enantioselectivity and yield, making it a valuable tool for producing pharmaceuticals with specific stereochemical configurations .

Q & A

Q. What are the critical physicochemical properties of zinc perchlorate relevant to experimental design?

this compound exists in anhydrous (Zn(ClO₄)₂) and hexahydrate (Zn(ClO₄)₂·6H₂O) forms. Key properties include:

  • Hygroscopicity : The hexahydrate is highly deliquescent, requiring storage in desiccators or under inert gas .
  • Thermal Stability : Decomposes at 262°C (anhydrous) and 105–107°C (hexahydrate), with potential explosive decomposition under rapid heating .
  • Solubility : Highly soluble in water and low-molecular-weight alcohols, enabling its use in solution-phase reactions . Methodological Note: Use thermogravimetric analysis (TGA) to monitor dehydration and decomposition phases .

Q. How should this compound be safely handled in laboratory settings?

  • Hazard Mitigation : Classified as a strong oxidizer (GHS03) and skin/eye irritant (H315, H319). Avoid contact with organic materials to prevent combustion .
  • Storage : Store in airtight containers with desiccants, away from reducers and flammables .
  • Waste Disposal : Segregate waste and use professional chemical disposal services to avoid environmental contamination .

Q. What analytical methods are suitable for qualitative identification of perchlorate ions in this compound compounds?

  • Ion Chromatography (IC) : Effective for detecting ClO₄⁻ in aqueous solutions with detection limits <1 ppb .
  • Raman Spectroscopy : Peaks at ~930 cm⁻¹ (symmetric Cl–O stretch) confirm perchlorate presence .
  • Precipitation Tests : Use reagents like tetraphenylarsonium chloride to isolate ClO₄⁻, followed by gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition kinetics of this compound?

Discrepancies in decomposition temperatures (e.g., 262°C vs. 378–380 K) may arise from hydration state or heating rates. Methodological Recommendations:

  • Conduct controlled TGA/DSC experiments under inert atmospheres to isolate decomposition pathways .
  • Compare anhydrous vs. hexahydrate forms, noting exothermic peaks associated with ClO₄⁻ breakdown .
  • Publish raw DSC data and heating rates to enable cross-study validation .

Q. What experimental designs are optimal for studying this compound's role in coordination chemistry?

  • Synthesis of Complexes : React Zn(ClO₄)₂ with polydentate ligands (e.g., pyridine derivatives) in anhydrous ethanol. Monitor ligand exchange via UV-Vis or NMR .
  • Structural Analysis : Use single-crystal X-ray diffraction to resolve coordination geometries (e.g., octahedral Zn²⁺ centers) .
  • Stability Studies : Evaluate ligand displacement kinetics under varying pH and ionic strengths .

Q. How can environmental exposure studies for this compound be designed to account for thyroid-disruption mechanisms?

  • In Vitro Models : Expose human thyroid cell lines (e.g., FRTL-5) to Zn(ClO₄)₂ and measure iodide uptake inhibition via competitive assays with ¹²⁵I .
  • Ecological Sampling : Use IC-MS/MS to quantify Zn(ClO₄)₂ in water/soil near industrial sites, correlating with thyroid hormone levels in local fauna .
  • Dose-Response Analysis : Apply benchmark dose modeling (e.g., EPA’s BMD Software) to establish safe exposure thresholds .

Q. What strategies improve reproducibility in synthesizing this compound complexes for catalytic applications?

  • Anhydrous Conditions : Use Schlenk lines to prevent hydrolysis during ligand addition .
  • Purity Validation : Characterize products via elemental analysis, IR, and X-ray crystallography .
  • Data Reporting : Include detailed synthetic protocols (solvent ratios, stirring times) in supplementary materials .

Methodological Resources

  • Structural Data : Crystallographic details for Zn(C₁₀H₁₅N₃)₂₂ are available in Acta Crystallographica Section E .
  • Analytical Protocols : FDA’s IC-MS/MS method for perchlorate detection in complex matrices .
  • Safety Guidelines : Refer to Alfa Aesar’s SDS for hazard mitigation and disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc perchlorate

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